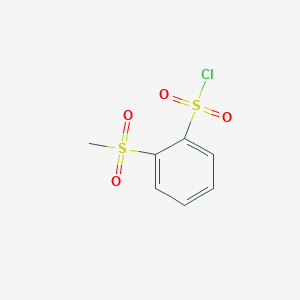

2-(Methylsulfonyl)benzenesulfonyl chloride

描述

Significance of Arylsulfonyl Chlorides as Electrophilic Reagents in Organic Synthesis

Arylsulfonyl chlorides are powerful electrophiles widely employed in organic synthesis. wikipedia.org Their reaction with primary and secondary amines is a classic and reliable method for the synthesis of sulfonamides, a functional group present in numerous pharmaceutical agents. ucl.ac.ukthieme-connect.comresearchgate.net Similarly, their reaction with alcohols yields sulfonate esters. wikipedia.org The electrophilic character of the sulfonyl chloride group facilitates its role as a cornerstone in the construction of complex organic molecules. sigmaaldrich.com These reagents are not limited to forming sulfur-heteroatom bonds; they also participate in carbon-sulfur and carbon-carbon bond-forming reactions, highlighting their versatility. researchgate.net For instance, they can serve as sulfur precursors in the synthesis of thioethers. researchgate.net

The reactivity of arylsulfonyl chlorides allows them to be used in various synthetic strategies, including:

Protection of functional groups: The arylsulfonyl group can be used to protect nitrogen and oxygen functionalities. researchgate.net

Formation of biologically active compounds: The sulfonamide linkage derived from arylsulfonyl chlorides is a key structural motif in many drugs. nih.gov

Synthesis of dyes and pigments: They are important intermediates in the production of various coloring agents. quora.com

Role of Sulfonyl Chlorides in Introducing Sulfonate Groups into Organic Molecules

A primary function of sulfonyl chlorides in organic synthesis is the introduction of sulfonate groups, thereby converting alcohols into sulfonate esters. youtube.com This transformation is often referred to as "activating" the alcohol, as the hydroxyl group (-OH), a notoriously poor leaving group, is converted into a sulfonate ester, which is an excellent leaving group. youtube.comyoutube.com This enhanced leaving group ability is crucial for subsequent nucleophilic substitution (SN2) and elimination (E2) reactions.

The reaction between an alcohol and a sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270), proceeds with retention of configuration at the alcohol's stereocenter. youtube.com This stereochemical outcome is a significant advantage, providing chemists with a method to control the stereochemistry of subsequent reactions. youtube.com Common sulfonyl chlorides used for this purpose include methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluoromethanesulfonyl chloride (TfCl).

Overview of the 2-(Methylsulfonyl)benzenesulfonyl Chloride Compound

This compound is a specific arylsulfonyl chloride featuring two sulfonyl-based functional groups attached to a benzene (B151609) ring. chemicalbook.com Its chemical properties and reactivity are dictated by the interplay of these two groups.

| Property | Value |

| CAS Number | 89265-35-0 |

| Molecular Formula | C₇H₇ClO₄S₂ |

| Synonyms | o-Chlorosulfonylphenyl methyl sulfone, 2-Methysulfonylbenzenesulfonyl chloride, 2-(Chlorosulphonyl)phenyl methyl sulphone |

Table 1: Chemical Properties of this compound. chemicalbook.com

Structural Features and Positional Isomerism

The structure of this compound is characterized by a benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 2-position (ortho position) with a methylsulfonyl group (-SO₂CH₃).

Positional isomerism is a key consideration for this compound. The relative positions of the sulfonyl chloride and methylsulfonyl groups on the benzene ring can vary, leading to different isomers with distinct physical and chemical properties. The other two possible isomers are:

3-(Methylsulfonyl)benzenesulfonyl chloride (meta-isomer)

4-(Methylsulfonyl)benzenesulfonyl chloride (para-isomer)

The specific placement of the substituents significantly influences the electronic environment of the aromatic ring and the reactivity of the sulfonyl chloride functional group.

Influence of the Methylsulfonyl Group on Reactivity and Electronic Properties

The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. rsc.org Its presence on the benzene ring has a profound impact on the electronic properties and reactivity of the this compound molecule.

The strong electron-withdrawing nature of the methylsulfonyl group, particularly from the ortho position, deactivates the benzene ring towards electrophilic aromatic substitution. More importantly, it significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This is due to the inductive effect of the -SO₂CH₃ group, which pulls electron density away from the ring and, consequently, from the attached sulfonyl chloride group. This increased positive charge on the sulfur atom makes it more susceptible to attack by nucleophiles compared to unsubstituted benzenesulfonyl chloride. wikipedia.org

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJTUCSESGEMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370614 | |

| Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89265-35-0 | |

| Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for 2 Methylsulfonyl Benzenesulfonyl Chloride

Established Synthetic Pathways

Traditional synthesis of aryl sulfonyl chlorides relies on robust and well-documented chemical transformations. These pathways often involve multiple steps and utilize fundamental reactions in organic chemistry.

Four-Step Sequence from 1,2-Dichlorobenzene (B45396) and Methanethiol

A plausible, though not widely documented, synthetic route begins with 1,2-dichlorobenzene and methanethiol. This sequence would involve a series of fundamental organic transformations to build the target molecule. The proposed pathway would likely proceed as follows:

Nucleophilic Aromatic Substitution: The first step involves the reaction of 1,2-dichlorobenzene with sodium thiomethoxide (the conjugate base of methanethiol). This reaction substitutes one of the chlorine atoms with a methylthio (-SMe) group, yielding 2-chloro(methylthio)benzene.

Oxidation of Thioether: The resulting thioether is then oxidized to the corresponding sulfone. Strong oxidizing agents are required for this transformation, converting the methylthio group into a methylsulfonyl (-SO₂Me) group to form 2-chloro-1-(methylsulfonyl)benzene.

Sulfonation: The aromatic ring is subsequently sulfonated using a potent sulfonating agent like fuming sulfuric acid (oleum). This introduces a sulfonic acid (-SO₃H) group onto the benzene (B151609) ring, preferentially at the position ortho to the methylsulfonyl group and para to the chlorine atom.

Chlorination of Sulfonic Acid: In the final step, the sulfonic acid group is converted to the desired sulfonyl chloride (-SO₂Cl). This is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org

Oxidative Chlorination of Benzyl (B1604629) Alkyl Thioethers to Yield Alkylsulfonyl Chlorides

The oxidative chlorination of sulfur compounds represents a direct and efficient method for preparing sulfonyl chlorides. lookchem.com This approach is particularly effective for converting thiols, disulfides, and thioethers into their corresponding sulfonyl chlorides. lookchem.comorganic-chemistry.org For the synthesis of compounds structurally related to 2-(methylsulfonyl)benzenesulfonyl chloride, a precursor benzyl alkyl thioether can be used.

The general process involves the direct oxidative conversion of the sulfur-containing substrate. lookchem.com A variety of reagents can accomplish this transformation, including a combination of hydrogen peroxide and thionyl chloride or N-chlorosuccinimide (NCS) with dilute hydrochloric acid. organic-chemistry.org One particularly mild and efficient reagent is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which facilitates the oxidative chlorination of various sulfur substrates, including thiols, disulfides, and benzylic sulfides, into the corresponding arylsulfonyl chlorides in good to excellent yields. lookchem.com

The reaction is practical and provides a convenient route to a wide range of aryl and heteroarylsulfonyl chlorides. lookchem.com The scope of this method has been demonstrated across various substrates, as detailed in the table below.

| Entry | Substrate | % Yield |

|---|---|---|

| 1 | C₆H₅–S–CH₂–C₆H₅ | 90 |

| 2 | 4-CF₃–C₆H₄–S–CH₂–C₆H₅ | 92 |

| 3 | 3-CF₃–C₆H₄–S–CH₂–C₆H₅ | 90 |

| 4 | 2-CF₃–C₆H₄–S–CH₂–C₆H₅ | 88 |

| 5 | 4-CH₃O–C₆H₄–CH₂–S–CH₂C₆H₅ | 86 |

| 6 | 2-Naphthalenyl–S–CH₂C₆H₅ | 86 |

Utilization of Sulfuric Acid in Preparation of Related Sulfonyl Chlorides

A common strategy for introducing a sulfonyl chloride group onto an aromatic ring involves a multi-step process that often begins with nitration. nih.govrsc.org This pathway is particularly useful when direct sulfonation is challenging or leads to undesirable isomers.

The process typically involves these key stages:

Nitration: The aromatic precursor is first nitrated using a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

Reduction: The resulting nitro-aromatic compound is then reduced to an aromatic amine (-NH₂).

Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (-N₂⁺).

Chlorosulfonylation: The diazonium salt is subsequently reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the ring, displacing the diazonium group. nih.gov This method is versatile and compatible with a range of functional groups. nih.gov

Advanced Synthetic Approaches and Yield Optimization Strategies

To enhance the efficiency, safety, and scalability of sulfonyl chloride synthesis, advanced methods focusing on catalyst and process optimization are continuously being developed. mdpi.com

Catalyst Optimization for Improved Reaction Yields

The choice of catalyst is critical in reactions such as Friedel-Crafts acylation or alkylation, which can be part of the synthetic sequence for sulfonyl chlorides. iitk.ac.in Optimizing the catalyst can lead to higher yields, reduced reaction times, and fewer byproducts.

In electrophilic aromatic substitution reactions, strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are frequently used as catalysts. iitk.ac.in While both are effective, their reactivity differs significantly.

Aluminum Chloride (AlCl₃): Generally considered a more powerful Lewis acid, AlCl₃ can effectively catalyze reactions even with less reactive substrates. quora.comquora.com Its strong acidity, however, can sometimes lead to undesirable side reactions, such as rearrangements or over-alkylation in Friedel-Crafts processes. quora.com

Iron(III) Chloride (FeCl₃): As a milder Lewis acid compared to AlCl₃, FeCl₃ offers a key advantage in minimizing side reactions. quora.comquora.com For substrates that are sufficiently reactive, FeCl₃ can provide the necessary catalytic activity to achieve the desired transformation with greater selectivity and a cleaner reaction profile.

The strategic selection of a milder catalyst like FeCl₃ over a stronger one like AlCl₃ is a crucial aspect of process optimization, balancing reactivity with the need to control the formation of impurities. quora.com

| Catalyst | Relative Strength | Advantages | Disadvantages |

|---|---|---|---|

| AlCl₃ | Stronger | High reactivity, effective for a wide range of substrates. | Can promote side reactions (e.g., rearrangements, polysubstitution). |

| FeCl₃ | Milder | Higher selectivity, reduces unwanted byproducts. | May be less effective for deactivated or unreactive substrates. |

Solvent Selection and Its Impact on Reaction Homogeneity

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the purity of the final product. An ideal solvent should ensure the homogeneity of the reaction mixture, facilitate efficient heat transfer, and minimize the formation of byproducts. The selection process often involves a trade-off between solvent efficacy, cost, safety, and environmental impact.

Anhydrous Dichloromethane (B109758) as a Preferred Solvent

Anhydrous dichloromethane (DCM) is a frequently utilized solvent for the synthesis of sulfonyl chlorides. scientificlabs.co.uk Its ability to dissolve a wide range of organic compounds makes it suitable for reactions involving non-polar to moderately polar reactants. scientificlabs.co.uk In the context of sulfonyl chloride synthesis, such as the reaction of sulfonic acids with chlorinating agents like thionyl chloride, DCM can provide a homogeneous reaction medium. rsc.org The use of anhydrous conditions is crucial, as the presence of water can lead to the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid, thereby reducing the yield. orgsyn.orgwikipedia.org

Dichloromethane's relatively low boiling point (39.8-40 °C) simplifies its removal from the reaction mixture during product isolation. However, its classification as a potential carcinogen has led to a search for more environmentally benign alternatives. acs.org

Formic Acid as a Solvent for Chloroxidation of Aryl Sulfides

Formic acid has emerged as a superior solvent for the chloroxidation of aryl sulfides to aryl sulfonyl chlorides. acs.orgacs.org Research has demonstrated that using commercial-grade formic acid as the solvent for the chlorine gas oxidation of aryl sulfides results in consistently higher yields and simplifies product isolation compared to reactions conducted in methylene (B1212753) chloride. acs.orgacs.orgresearchgate.netfigshare.com

One of the key advantages of formic acid is that it is not listed as a carcinogen, making it a safer alternative to chlorinated solvents like methylene chloride. acs.org In the production of a sulfonamide herbicide, the use of formic acid for the chloroxidation step led to a consistently higher yield and facilitated easier product isolation through precipitation or extraction. acs.org This improved process has been successfully implemented in commercial production. acs.org

A comparative study on solvent effects in the chloroxidation of an aryl alkyl sulfide (B99878) highlighted the benefits of formic acid.

| Solvent | Yield of Sulfonyl Chloride | Observations |

| Methylene Chloride | Lower | Challenges in product isolation. acs.org |

| Formic Acid | Consistently Higher | Easy product isolation via precipitation or extraction. acs.orgacs.org |

This table illustrates the advantages of formic acid over methylene chloride as a solvent in the chloroxidation of aryl sulfides.

Temperature Control to Mitigate Side Reactions (e.g., Sulfonic Acid Formation)

Precise temperature control is paramount during the synthesis of sulfonyl chlorides to minimize the formation of undesirable side products. One of the primary side reactions is the hydrolysis of the sulfonyl chloride product to the corresponding sulfonic acid, which is exacerbated at elevated temperatures in the presence of water. orgsyn.orggoogle.com

In many synthetic procedures for sulfonyl chlorides, the reaction is conducted at reduced temperatures. For instance, in the diazotization reaction to form a precursor for a sulfonyl chloride, maintaining the temperature between -10°C and -5°C is crucial for success. orgsyn.org Temperatures exceeding this range can lead to the formation of dark-red by-products, which in turn lower the yield of the desired product. orgsyn.org Similarly, when preparing sulfonyl chlorides from thiols using sodium hypochlorite, the reaction is typically carried out at low temperatures (e.g., -25°C) to ensure selectivity and prevent over-oxidation or decomposition. researchgate.net

The controlled addition of reagents is another strategy employed to manage the reaction temperature. For example, the slow, dropwise addition of thionyl chloride to a cooled solution of the starting material helps to dissipate the heat generated during the exothermic reaction, thereby preventing a rapid temperature increase that could favor side reactions. chemicalbook.com

Purification Techniques for Product Isolation (e.g., Vacuum Distillation)

The isolation and purification of this compound from the crude reaction mixture is a critical step to ensure the final product meets the required purity specifications. A common and effective method for purifying liquid organosulfonyl chlorides is vacuum distillation. orgsyn.orgyoutube.com

This technique is particularly advantageous for compounds with high boiling points, as it allows for distillation at a lower temperature by reducing the pressure inside the apparatus. youtube.com Distilling at a lower temperature minimizes the risk of thermal decomposition of the sulfonyl chloride, which can be unstable at elevated temperatures. orgsyn.org

A multi-step purification process has also been described for crude liquid organosulfonyl chlorides. This process involves an initial scrubbing of the crude product with an aqueous hydrochloric acid solution to remove impurities like the corresponding sulfonic acid. google.com Following the separation of the acid solution, the scrubbed sulfonyl chloride is subjected to vacuum stripping. During this step, an inert gas is swept through the material to facilitate the removal of volatile impurities such as residual water, chlorine, and mercaptans. google.com

| Purification Step | Purpose | Key Parameters |

| Aqueous HCl Scrubbing | Removal of sulfonic acid impurities. | Acid concentration: ~30-36% google.com |

| Vacuum Stripping/Distillation | Removal of volatile impurities and isolation of the pure product. | Reduced pressure to lower boiling point. youtube.com |

This table outlines a two-step purification process for organosulfonyl chlorides.

Scalable Process Development for Multikilogram Production

The development of a practical and scalable process for the synthesis of this compound is essential for its application as a key building block in the production of various drug candidates. A successful large-scale process must be efficient, cost-effective, and safe to operate.

The development of such a process often involves extensive research and optimization of each synthetic step. For instance, an alternative two-step oxidation-chlorination process was developed based on routine data collection and reaction profiling, which proved to be a viable pathway for large-scale production. researchgate.net The scalability of a process is a key consideration, and there are documented examples of sulfonyl chloride synthesis being scaled up to over 100 kg. acsgcipr.org

The transition from laboratory-scale synthesis to multikilogram production necessitates careful consideration of factors such as heat transfer, reagent addition rates, and material handling, all of which can differ significantly at a larger scale.

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfonyl Benzenesulfonyl Chloride

Electrophilic Substitution Reactions

The core of 2-(methylsulfonyl)benzenesulfonyl chloride's reactivity lies in its susceptibility to nucleophilic attack at the sulfonyl sulfur atom, leading to substitution of the chloride ion. This behavior is characteristic of sulfonyl chlorides in general. wikipedia.orgnih.gov

This compound readily reacts with nucleophiles that possess reactive N-H and O-H bonds, such as amines and alcohols. wikipedia.orgnih.gov The reaction mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. A base, such as pyridine (B92270) or triethylamine (B128534), is typically employed to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. chemeo.comwikipedia.org

The general reaction can be represented as: R-Nu-H + R'-SO₂Cl → R-Nu-SO₂R' + HCl (where Nu = O or N)

The rate of reaction is influenced by the nucleophilicity of the amine or alcohol and the steric hindrance around the reaction centers. Primary amines are generally more reactive than secondary amines, and less sterically hindered alcohols react more readily. wikipedia.org

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted sulfonamides. chemeo.com This reaction is a cornerstone in the synthesis of a wide array of sulfonamide derivatives. psu.edu The reaction proceeds efficiently, often in the presence of a base like pyridine or sodium hydroxide (B78521) to scavenge the HCl produced. chemeo.comrsc.org

For instance, the reaction with a primary amine would be: R-NH₂ + 2-(CH₃SO₂)C₆H₄SO₂Cl → 2-(CH₃SO₂)C₆H₄SO₂NH-R + HCl

The acidity of the resulting sulfonamide's N-H proton is significantly increased due to the electron-withdrawing sulfonyl group, making it soluble in alkaline solutions if it's derived from a primary amine. researchgate.net This property is the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. nih.govrsc.org

Table 1: Representative Conditions for Sulfonamide Formation from Sulfonyl Chlorides

| Nucleophile | Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100% chemeo.com |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | Quantitative chemeo.com |

| Dibutylamine | Benzenesulfonyl chloride | NaOH | Water | 94% rsc.org |

This table presents data for related sulfonyl chlorides to illustrate typical reaction conditions and yields.

In a similar fashion, this compound reacts with alcohols to yield sulfonate esters. wikipedia.orgwikipedia.org This reaction is often carried out in the presence of a non-nucleophilic base like pyridine, which not only neutralizes the HCl but also can act as a catalyst. wikipedia.org

The reaction with an alcohol is as follows: R-OH + 2-(CH₃SO₂)C₆H₄SO₂Cl → 2-(CH₃SO₂)C₆H₄SO₂O-R + HCl

The formation of the sulfonate ester proceeds with retention of the stereochemical configuration of the alcohol, as the C-O bond of the alcohol is not broken during the reaction. wikipedia.org The resulting sulfonate group is an excellent leaving group, making sulfonate esters valuable intermediates in a variety of substitution and elimination reactions.

Table 2: Common Sulfonyl Chlorides Used for Sulfonate Ester Formation

| Sulfonyl Chloride | Abbreviation | Resulting Sulfonate Ester |

|---|---|---|

| Methanesulfonyl chloride | MsCl | Mesylate |

| p-Toluenesulfonyl chloride | TsCl | Tosylate |

This table lists common sulfonyl chlorides and the corresponding sulfonate esters they form. wikipedia.org

Oxidation and Reduction Reactions under Specific Conditions

The sulfur atom in the sulfonyl chloride group of this compound is in its highest oxidation state (+6). Therefore, it is not susceptible to further oxidation. The methylsulfonyl group's sulfur is also in the +6 oxidation state.

However, the sulfonyl chloride group can be reduced under specific conditions. The outcome of the reduction depends on the reducing agent used.

Reduction to Thiols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfonyl chlorides to the corresponding thiols.

Reduction to Disulfides: Milder reducing agents such as sodium cyanoborohydride or triphenylphosphine (B44618) can reduce sulfonyl chlorides to disulfides. wikipedia.orgrsc.org

Reduction to Sulfinic Acids: Under certain conditions, reduction can also lead to the formation of sulfinic acids. rsc.org

Table 3: Products of Sulfonyl Chloride Reduction with Various Reagents

| Reagent | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) | Thiol |

| Zinc (Zn) / Acid | Thiol |

| Sodium cyanoborohydride (NaBH₃CN) | Disulfide rsc.org |

This table summarizes the general products obtained from the reduction of sulfonyl chlorides.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the reactions of this compound are expected to be influenced by the electronic properties of the substituents on the benzene (B151609) ring. The presence of two electron-withdrawing groups (sulfonyl chloride and methylsulfonyl) should make the sulfonyl chloride sulfur atom highly electrophilic, leading to faster reaction rates with nucleophiles compared to unsubstituted benzenesulfonyl chloride.

The Sulfur-Chlorine (S-Cl) bond dissociation enthalpy is a key thermodynamic parameter that reflects the strength of this bond. For sulfonyl chlorides, this value provides insight into the energy required for homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical.

Photoacoustic calorimetry studies have been used to measure the S-Cl bond dissociation enthalpies for methane- and benzenesulfonyl chlorides. The values were found to be equal within experimental error. This suggests that the phenyl group does not have a significant stabilizing effect on the resulting sulfonyl radical.

Table 4: Sulfur-Chlorine Bond Dissociation Enthalpies for Representative Sulfonyl Chlorides

| Compound | Bond | Bond Dissociation Enthalpy (kJ mol⁻¹) |

|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂–Cl | ~295 |

This data indicates that the nature of the R group (methyl vs. phenyl) has a minimal effect on the S-Cl bond strength in these examples.

Given this data, it is reasonable to predict that the S-Cl bond dissociation enthalpy for this compound would also be in the range of 295 kJ mol⁻¹. The additional methylsulfonyl group is not expected to significantly alter this value, as the primary determinant is the inherent strength of the S-Cl bond within the sulfonyl chloride functionality.

Influence of Substituents on Heterolytic Cleavage Processes

The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions, which proceed via heterolytic cleavage of the sulfur-chlorine bond, is significantly influenced by the nature and position of substituents on the aromatic ring. The introduction of a substituent alters the electronic environment at the sulfonyl reaction center, thereby affecting the rate and mechanism of the cleavage process.

The solvolysis of benzenesulfonyl chlorides is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govrsc.org In this mechanism, a nucleophile attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the breaking of the sulfur-chlorine bond.

Electron-withdrawing groups (EWGs) on the benzene ring play a crucial role in modulating the reactivity of the sulfonyl chloride. By withdrawing electron density from the ring and, through inductive and resonance effects, from the sulfonyl group, EWGs make the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. This increased electrophilicity generally leads to an acceleration of the substitution reaction. For instance, studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that electron-withdrawing substituents like the nitro group (-NO₂) enhance the reaction rate compared to the unsubstituted benzenesulfonyl chloride. nih.govrsc.org The presence of a nitro group at the para or meta position increases the rate of hydrolysis. nih.govma.edu

In the specific case of This compound , the methylsulfonyl (-SO₂CH₃) group at the ortho position is a powerful electron-withdrawing group. This is expected to significantly increase the rate of heterolytic cleavage of the S-Cl bond compared to the parent benzenesulfonyl chloride. The strong inductive and resonance effects of the ortho-methylsulfonyl group would render the sulfonyl sulfur highly electrophilic, facilitating the attack by nucleophiles. While specific kinetic data for the solvolysis of this compound is not extensively documented in publicly available literature, the established principles of physical organic chemistry allow for a confident prediction of its heightened reactivity. The effect of electron-withdrawing substituents on the hydrolysis rate of benzenesulfonyl chlorides generally follows the Hammett relationship, with a positive ρ value indicating that the reaction is accelerated by substituents that stabilize negative charge in the transition state. rsc.org

It is also noteworthy that ortho-substituents can exert steric effects in addition to their electronic influence. However, in the case of nucleophilic substitution at a sulfonyl sulfur, some studies have shown a counterintuitive acceleration of the reaction by ortho-alkyl groups, suggesting that steric hindrance may not be the dominant factor and that other effects, such as changes in the geometry of the transition state, could be at play.

Comparative Reactivity Studies with Analogous Sulfonyl Chlorides (e.g., Benzenesulfonyl Chloride)

A comparative analysis of the reactivity of this compound with its parent compound, benzenesulfonyl chloride, highlights the profound impact of the ortho-methylsulfonyl substituent. Benzenesulfonyl chloride serves as a fundamental benchmark for these comparisons. wikipedia.org

The hydrolysis of benzenesulfonyl chloride in water proceeds at a measurable rate and is considered to follow an SN2 pathway. nih.govma.edu The introduction of substituents onto the benzene ring alters this reactivity. Electron-donating groups, such as a para-methyl group, tend to decrease the rate of solvolysis relative to benzenesulfonyl chloride, as they increase the electron density at the sulfur center, making it less electrophilic. nih.govma.edu Conversely, as previously discussed, electron-withdrawing groups accelerate the reaction.

The table below presents a comparison of the relative hydrolysis rates of some substituted benzenesulfonyl chlorides in 50% acetone/50% water at 25.0 °C. ma.edu

| Compound | Substituent | Relative Rate (k/k₀) |

| Benzenesulfonyl chloride | -H | 1.00 |

| p-Methylbenzenesulfonyl chloride | p-CH₃ | 0.73 |

| m-Nitrobenzenesulfonyl chloride | m-NO₂ | 3.01 |

Data derived from a 1927 study by Berger and Oliver, as cited in a 2022 review. ma.edu

While a specific rate constant for this compound is not available in this dataset, the trend is clear: electron-withdrawing groups like m-nitro increase the reactivity. The methylsulfonyl group is known to be a stronger electron-withdrawing group than the nitro group. Therefore, it can be inferred that this compound would exhibit a significantly higher rate of hydrolysis than both benzenesulfonyl chloride and m-nitrobenzenesulfonyl chloride.

The kinetic solvent isotope effect (KSIE), kH₂O/kD₂O, provides further insight into the reaction mechanism. For benzenesulfonyl chloride, the KSIE for hydrolysis is approximately 1.56, which is consistent with a bimolecular mechanism involving significant bond breaking in the transition state. beilstein-journals.org It is expected that the KSIE for this compound would also fall within the range typical for an SN2 mechanism in sulfonyl chloride solvolysis.

Applications of 2 Methylsulfonyl Benzenesulfonyl Chloride in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The reactivity of the sulfonyl chloride group in 2-(Methylsulfonyl)benzenesulfonyl chloride allows for its integration into a wide array of organic structures, facilitating the synthesis of elaborate molecules.

The formation of a sulfonamide bond is one of the most fundamental and widely utilized reactions of sulfonyl chlorides. This reaction typically involves the coupling of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comekb.eg This method is highly efficient for creating stable C-N-S linkages. While specific literature detailing the use of this compound is specialized, its reactivity pattern is analogous to that of other aryl sulfonyl chlorides like benzenesulfonyl chloride. cbijournal.comwikipedia.org The general scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org

Piperazine (B1678402) and its derivatives are prevalent structural motifs in a vast number of pharmacologically active compounds. nih.gov The secondary amine(s) within the piperazine ring readily react with sulfonyl chlorides to form N-sulfonylated piperazine derivatives. nih.govajrconline.org This reaction provides a robust method for synthesizing complex molecules that merge the structural features of piperazine with the properties imparted by the sulfonyl group.

A representative synthesis involves the reaction of a piperazine-containing molecule with a sulfonyl chloride in a suitable solvent like dichloromethane (B109758), often in the presence of a base such as triethylamine (B128534) to act as an acid scavenger. ajrconline.orgmdpi.com For example, new sulfonamide derivatives of trimetazidine (B612337), which contains a piperazine core, were successfully synthesized by reacting it with various sulfonyl chlorides. mdpi.com A solution of trimetazidine and the respective sulfonyl chloride in dichloromethane, upon addition of triethylamine, yielded the desired sulfonamide product after a short reaction period. mdpi.com The reaction of this compound with a piperazine derivative would follow this established methodology to yield a 1-(2-(methylsulfonyl)benzenesulfonyl)piperazine structure.

Table 1: Synthesis of Trimetazidine-Based Sulfonamides

Hetaryl sulfonamides, which are sulfonamides bearing a heterocyclic aromatic ring, are a significant class of compounds in medicinal chemistry. The synthesis of these molecules is readily achieved by reacting an amino-substituted heterocycle with a sulfonyl chloride. nih.gov The reactivity of various aminoheterocycles with aryl sulfonyl chlorides has been studied, with high yields reported for reactions involving five-membered rings like isoxazole (B147169) and pyrazole. nih.gov

A general procedure for the synthesis of hetaryl sulfonamides involves dissolving the heterocyclic amine in a solvent such as ethanol, followed by the addition of the aryl sulfonyl chloride and a base like triethylamine. nih.govresearchgate.net The reaction mixture is typically heated to facilitate the completion of the reaction, which can take between 1.5 to 3 hours at temperatures of 70–80 °C. nih.govresearchgate.net The use of this compound in this context would allow for the synthesis of novel hetaryl sulfonamides incorporating its distinct structural motif, following the same well-established reaction principles.

Phenothiazines are an important class of heterocyclic compounds, with many derivatives exhibiting significant biological activity. google.com The synthesis of substituted phenothiazines is a key area of research in organic and medicinal chemistry. 2-(Methylsulfonyl)-10H-phenothiazine is a notable derivative within this class. google.comcymitquimica.comsigmaaldrich.com

The synthesis of 2-(Methylsulfonyl)-10H-phenothiazine can be accomplished through various routes, which build the substituted phenothiazine (B1677639) core. One reported method involves the sulfonation of the pre-formed phenothiazine ring system using methylsulfonyl chloride in the presence of a base like pyridine (B92270).

Another, more intricate synthesis starts from simpler aromatic precursors. A patented method describes a multi-step sequence beginning with p-chlorobenzenesulfonyl chloride and the sodium salt of 2-bromothiophenol. google.com This process involves the formation of several key intermediates before the final cyclization and decarboxylation steps yield the target 2-(Methylsulfonyl)-10H-phenothiazine. google.com A different approach involves the C-N/C-S coupling reaction of 2-amino-4-methylsulfonyl thiophenol with o-dichlorobenzene, catalyzed by an iron salt, to construct the phenothiazine ring system. google.com These syntheses highlight that while this compound is not a direct precursor, the related structure 2-(Methylsulfonyl)-10H-phenothiazine is a significant synthetic target. google.com

Beyond the synthesis of sulfonamides from amino-heterocycles, sulfonyl chlorides are powerful reagents for the direct functionalization of N-H bonds within a wide range of nitrogen-containing heterocyclic systems. nih.gov This N-sulfonylation reaction is a fundamental tool for modifying the electronic and physical properties of heterocycles, which is a crucial strategy in drug discovery and materials science. nih.govacs.org

The reaction of a nitrogen heterocycle with a sulfonyl chloride, such as this compound, typically proceeds under basic conditions to afford the N-sulfonylated product. This approach has been used to functionalize heterocycles like proline esters, where N-sulfonylation is a key step in building more complex structures. mdpi.com The electrophilic nature of the sulfonyl chloride group facilitates its reaction with the nucleophilic nitrogen atom of the heterocycle. Therefore, this compound can be employed as a versatile reagent to introduce the 2-(methylsulfonyl)benzenesulfonyl group onto various heterocyclic scaffolds, thereby creating new molecular entities for further investigation.

Intermediacy in the Synthesis of Phenothiazine Derivatives

Development of Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound is instrumental in constructing core molecular frameworks that are later elaborated into active pharmaceutical ingredients (APIs). Its utility stems from the differential reactivity of its functional groups, which enables chemists to build molecular diversity in a controlled manner.

The strategic value of benzenesulfonyl halides with multiple, differentially reactive sulfonyl groups is well-established in creating libraries of compounds for drug discovery. orgsyn.org A related class of compounds, (chlorosulfonyl)benzenesulfonyl fluorides, has been highlighted as exceptionally versatile building blocks for combinatorial chemistry. orgsyn.org In these molecules, the sulfonyl chloride group is significantly more reactive than the sulfonyl fluoride (B91410) group, allowing for selective reactions with nucleophiles like amines. orgsyn.org This principle makes this compound a similarly useful scaffold. The sulfonyl chloride moiety can be selectively targeted for reactions to form sulfonamides or sulfonate esters, while the more stable methylsulfonyl group remains intact, contributing to the final physicochemical properties of the molecule. This approach facilitates the parallel synthesis of large libraries of novel compounds, which can be screened for biological activity against various therapeutic targets. orgsyn.orgwikipedia.org The resulting small molecule libraries are crucial for identifying new covalent inhibitors and therapeutic leads. orgsyn.org

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide range of FDA-approved drugs. nih.gov The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov The compound this compound is an excellent electrophilic partner for this transformation. nih.gov Its utility is particularly pronounced in the context of drug discovery, where the synthesis of diverse and sometimes structurally complex or sterically hindered sulfonamides is required. nih.gov The selective reactivity of the sulfonyl chloride allows it to react with a broad scope of amines, including electron-poor aliphatic amines and various heteroaromatic amines, to generate a wide array of sulfonamide derivatives. orgsyn.org This controlled reactivity is essential for building molecular complexity and exploring the structure-activity relationships (SAR) needed to optimize drug candidates.

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells, or CRTH2, is a key target in the treatment of allergic inflammation, such as asthma. rsc.org Research into potent CRTH2 antagonists has led to the development of various molecular scaffolds, including benzodiazepinone derivatives. rsc.org The synthesis of these potent antagonists has utilized benzenesulfonyl chloride derivatives as key reagents. In a representative synthetic pathway, a 2-aminobenzophenone (B122507) intermediate undergoes a crucial sulfonamide formation step. This reaction with a substituted benzenesulfonyl chloride establishes the sulfonamide linkage that is integral to the final structure's ability to bind to the CRTH2 receptor. rsc.org This application demonstrates how benzenesulfonyl chlorides are used to construct the core of advanced clinical candidates for inflammatory diseases.

Benzenesulfonamide (B165840) derivatives have been investigated as potential agents for managing diabetes mellitus, a complex metabolic disorder. These compounds can act through various mechanisms, including the inhibition of enzymes like α-glucosidase and α-amylase or by modulating the activity of receptors such as PPAR-γ. The synthesis of these novel antidiabetic agents often begins with a suitable aromatic sulfonyl chloride. By reacting this compound with various amine-containing heterocyclic scaffolds, researchers can generate libraries of new benzenesulfonamide derivatives. These compounds are then evaluated for their ability to lower blood glucose levels, serving as potential leads for a new class of oral hypoglycemic drugs.

Table 1: Examples of Biologically Active Compounds Derived from Benzenesulfonyl Chloride Scaffolds

| Compound Class | Therapeutic Target/Application | Role of Benzenesulfonyl Chloride |

|---|---|---|

| Benzodiazepinones | CRTH2 Antagonist (Asthma/Inflammation) | Forms essential sulfonamide linkage via reaction with an amine. rsc.org |

| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Antidiabetic Agents | Acts as the core electrophile to create the benzenesulfonamide structure. |

| Covalent Fragment Libraries | Serine Protease Inhibitors | Serves as a versatile building block for parallel synthesis. orgsyn.org |

Applications in Chemical Biology

In chemical biology, precision tools are required to probe and manipulate biological systems. Sulfonyl-containing compounds have emerged as powerful reagents for these applications, particularly for the covalent modification of proteins and other biomolecules.

Sulfonyl fluorides are recognized as effective electrophilic "warheads" for the covalent modification of biomolecules. rsc.org They are relatively stable but can react with specific nucleophilic residues on proteins, such as serine, to form a highly stable covalent bond. orgsyn.orgrsc.org This property makes them ideal for creating activity-based probes (ABPs) and covalent inhibitors that can selectively target and study enzyme function. rsc.org

A sophisticated strategy in chemical biology involves using bifunctional building blocks like (chlorosulfonyl)benzenesulfonyl fluorides. orgsyn.org In this approach, the highly reactive sulfonyl chloride group is used first as a synthetic handle to attach the molecule to a larger scaffold or to introduce reporter tags. orgsyn.org The more stable sulfonyl fluoride group remains intact during these transformations. The resulting molecule, now tailored for a specific biological target, can be introduced to a biological system where the sulfonyl fluoride acts as a covalent warhead. rsc.org This dual-functionality allows for the creation of highly specific probes to identify enzyme activity or potent inhibitors for therapeutic purposes, with serine proteases being a prominent target class. orgsyn.orgrsc.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Chlorosulfonyl)benzenesulfonyl fluoride |

| Sulfonyl fluoride |

| Sulfonamide |

| Sulfonate ester |

| 2-Aminobenzophenone |

| Benzodiazepinone |

| Benzenesulfonamide |

| α-Glucosidase |

| α-Amylase |

| Serine |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is a primary focus for enhancing the synthetic utility of sulfonyl chlorides. Traditional methods often require harsh conditions, but modern catalysis offers milder and more selective alternatives.

Future research could focus on applying novel catalytic systems to reactions involving 2-(Methylsulfonyl)benzenesulfonyl chloride:

Photocatalysis : Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), have been used for synthesizing sulfonyl chlorides from various precursors under visible light at room temperature. acs.orgnih.gov This approach offers high functional group tolerance and the use of an inexpensive, recyclable catalyst. acs.org

Pyrylium Salt Catalysis : Pyrylium salts like Pyry-BF4 have proven effective in activating primary sulfonamides to generate sulfonyl chlorides under mild conditions. researchgate.netnih.gov This method is notable for its high chemoselectivity and tolerance of sensitive functional groups, making it ideal for late-stage functionalization in complex molecule synthesis. nih.gov

Peptide-Based Catalysis : Short peptide catalysts have been shown to mediate enantioselective sulfonylation reactions. nih.gov Applying such catalysts to reactions with this compound could enable the synthesis of chiral sulfonates, which are of significant interest in medicinal chemistry.

Catalytic Hydrogenation : The catalytic hydrogenation of aromatic sulfonyl chlorides to thiophenols has been investigated using palladium on charcoal catalysts. tamu.edu Further studies could optimize this process for this compound to produce the corresponding thiophenol derivative, a potentially valuable synthetic intermediate.

| Catalytic System | Typical Catalyst | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| Photocatalysis | Potassium Poly(heptazine imide) (K-PHI) | Mild conditions, recyclable catalyst, high functional group tolerance. acs.org | Green synthesis and derivatization under visible light. |

| Pyrylium Salt Activation | Pyry-BF4 | High chemoselectivity for late-stage functionalization. nih.gov | Selective conversion of its sulfonamide derivatives back to the sulfonyl chloride. |

| Peptide Catalysis | Tetrapeptides | Enantioselective sulfonyl transfer. nih.gov | Synthesis of chiral sulfonate esters for asymmetric synthesis. |

| Catalytic Hydrogenation | Palladium on Charcoal | Direct conversion to thiophenols. tamu.edu | Reduction to 2-(methylsulfonyl)thiophenol. |

Chemo- and Regioselective Transformations of this compound

Achieving selectivity in chemical reactions is crucial, especially when dealing with multifunctional molecules. Future research will likely focus on developing highly selective transformations involving this compound. The presence of two different sulfonyl groups (a sulfone and a sulfonyl chloride) within the same molecule presents unique challenges and opportunities for selective chemistry.

Research in this area could involve using the compound in reactions where sulfonyl chlorides act in dual roles, such as both a sulfonylation and chlorination agent in the metal-free synthesis of substituted quinolines from quinoline (B57606) N-oxides. rsc.org Furthermore, the principles of late-stage functionalization, which allow for the modification of complex molecules at a specific site, are highly relevant. researchgate.netnih.gov Developing reactions that can selectively target either the sulfonyl chloride moiety for nucleophilic substitution or other parts of the molecule while leaving the sulfonyl groups intact would significantly expand its synthetic value.

Investigations into Green Chemistry Approaches for Sustainable Synthesis

Traditional methods for synthesizing sulfonyl chlorides often rely on toxic and corrosive reagents like thionyl chloride, phosphorus oxychloride, or chlorine gas, leading to significant environmental concerns. nih.govrsc.org A major future research direction is the development and application of green chemistry principles for the synthesis of this compound and its derivatives.

Promising green methodologies that warrant further investigation include:

N-Chlorosuccinimide (NCS) based synthesis : This approach uses odorless S-alkylisothiourea salts and NCS for chlorosulfonation under mild conditions, avoiding hazardous reagents and allowing for the recycling of byproducts. organic-chemistry.orgresearchgate.net

Aqueous Phase Synthesis : The use of water as a solvent is a cornerstone of green chemistry. Methods using reagents like oxone and potassium chloride (KCl) in water have been developed for the efficient oxyhalogenation of thiols and disulfides to sulfonyl chlorides. rsc.org An aqueous process for preparing aryl sulfonyl chlorides from diazonium salts has also been shown to be safer, scalable, and environmentally beneficial, with the product precipitating directly from the reaction mixture. acs.org

Continuous Flow Technology : Continuous flow reactors offer enhanced safety and control over highly exothermic reactions, such as those used to prepare sulfonyl chlorides. rsc.org This technology minimizes thermal runaway risk and can lead to very high space-time yields, making the process more efficient and safer for large-scale production. rsc.org

| Approach | Key Reagents/Technology | Environmental/Safety Benefit |

|---|---|---|

| NCS Chlorosulfonation | N-Chlorosuccinimide (NCS), S-alkylisothiourea salts | Avoids toxic chlorine gas; byproduct is recyclable. organic-chemistry.orgresearchgate.net |

| Aqueous Phase Synthesis | Oxone, KCl, Water | Uses water as a safe and environmentally benign solvent. rsc.org |

| Continuous Flow Synthesis | Microreactors | Improves heat management, reduces risk of thermal runaway, enhances process safety. rsc.org |

Computational Chemistry and Molecular Modeling for Predictive Reactivity Studies

Computational tools are becoming indispensable in modern chemical research for predicting molecular properties and reaction outcomes. Future studies on this compound would benefit greatly from the application of molecular modeling and computational chemistry.

Key areas for computational investigation include:

Reactivity Prediction : While sulfonyl fluorides are generally more robust than their chloride counterparts, fundamental studies correlating structure and properties are still emerging. nih.gov Computational methods like Density Functional Theory (DFT) can be used to model the electronic structure and predict the reactivity of the S-Cl bond in this compound, helping to design more efficient reactions.

Interaction Analysis : Hirshfeld surface analysis can provide a detailed picture of intermolecular interactions in the solid state. nih.gov Such analysis could elucidate how the two sulfonyl groups in this compound influence crystal packing and interactions with other molecules, which is critical for drug design and material science.

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the biological activity of sulfonyl derivatives. magtech.com.cn Developing QSAR models for derivatives of this compound could accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted potency.

Expanding the Scope of Derivatization for New Material Synthesis

While the primary application of this compound has been in pharmaceuticals, its reactive nature makes it a candidate for creating novel materials. Benzenesulfonyl chloride is already used as a coupling agent in the preparation of sulfonated polymers, which are vital for applications like ion exchange membranes and fuel cells. chemimpex.com

Future research could explore the use of this compound as a monomer or cross-linking agent in polymerization reactions. The resulting polymers, containing regularly spaced sulfone and sulfonamide/sulfonate ester linkages, could exhibit unique physical and chemical properties. Additionally, its use in the synthesis of diverse heterocyclic libraries, such as 5-sulfonyl-substituted uracil (B121893) derivatives, opens pathways to new classes of compounds with potential applications beyond medicine, including agrochemicals and functional dyes. acs.org

Further Pharmacological and Biological Activity Profiling of Derivatives

The sulfonamide group is a well-known pharmacophore found in a vast array of therapeutic agents. nih.gov Given that this compound is a key building block for drug candidates, a significant area of future research is the synthesis and comprehensive biological screening of new derivatives. researchgate.net

Sulfonyl chlorides are common precursors for compounds with a wide range of biological activities, including:

Enzyme inhibitors (e.g., TNF-α converting enzyme inhibitors).

Receptor ligands (e.g., human glucocorticoid receptor ligands).

Antiviral agents (e.g., anti-HIV indolyl aryl sulfones). magtech.com.cn

The development of a practical, multi-kilogram scale synthesis for this compound underscores its industrial importance for producing active pharmaceutical ingredients. researchgate.net A logical next step is to systematically derivatize this compound by reacting it with a diverse range of amines and alcohols and then screening the resulting sulfonamides and sulfonate esters against a broad panel of biological targets to identify new lead compounds for drug discovery.

常见问题

Basic: What are the recommended methods for synthesizing 2-(methylsulfonyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sulfonation and chlorination steps. A common approach is the reaction of 2-(methylsulfonyl)benzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key parameters include:

- Temperature : Reactions are often conducted at reflux (70–80°C) to ensure complete conversion .

- Solvent : Dichloromethane or toluene is preferred to stabilize intermediates and avoid side reactions .

- Catalysts : Anhydrous AlCl₃ may enhance electrophilic substitution efficiency in sulfonation steps .

Yield optimization : Excess SOCl₂ (1.5–2 equivalents) and inert gas purging (argon/nitrogen) minimize hydrolysis byproducts .

Advanced: How can competing reactivity of the methylsulfonyl and sulfonyl chloride groups be managed during functionalization?

Answer:

The methylsulfonyl group (-SO₂CH₃) is electron-withdrawing, activating the sulfonyl chloride (-SO₂Cl) toward nucleophilic substitution. However, competing reactions (e.g., hydrolysis) require:

- Protection strategies : Use silylating agents (e.g., TMSCl) to temporarily protect -SO₂Cl during alkylation/arylation of the methylsulfonyl group .

- Selective reaction conditions : For amidation, use amines with low nucleophilicity (e.g., aniline derivatives) in polar aprotic solvents (DMF, acetonitrile) at 0–5°C to favor -SO₂Cl reactivity .

Monitoring : Track reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are used) or FTIR to detect -SO₂Cl consumption (peak at 1370–1390 cm⁻¹) .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the aromatic protons (δ 7.5–8.2 ppm) and methylsulfonyl group (δ 3.2 ppm for -SO₂CH₃) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> (calculated for C₇H₇ClO₄S₂: 278.94 g/mol) .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to quantify residual sulfonic acid impurities (<1%) .

Advanced: How do computational methods (e.g., DFT) aid in predicting reactivity or stability of this compound?

Answer:

Density Functional Theory (DFT) can model:

- Electrophilicity : Calculate local electrophilicity indices (ω) to predict regioselectivity in nucleophilic substitutions .

- Hydrolysis pathways : Simulate transition states to identify conditions (pH, temperature) that stabilize -SO₂Cl against hydrolysis .

Case study : DFT studies on analogous trifluoromethylbenzenesulfonyl chlorides show that electron-deficient aromatic rings accelerate sulfonamide formation .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of Cl⁻/SO₂ vapors .

- First aid : Immediate rinsing with water (15+ minutes for skin/eye contact) and medical attention for inhalation exposure .

- Storage : Under argon at 2–8°C in amber glass to prevent moisture ingress .

Advanced: How can researchers resolve contradictions in reported reaction yields for sulfonamide derivatives?

Answer:

Discrepancies often arise from:

- Impurity profiles : Residual solvents (e.g., DMF) or unreacted starting materials can skew yields. Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) for purification .

- Reaction scale : Microscale reactions (<1 mmol) may suffer from inefficient mixing; optimize via dropwise reagent addition .

Validation : Replicate literature methods with controlled humidity (<10% RH) and inert atmospheres .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Sulfonamide synthesis : Acts as a key intermediate for protease inhibitors (e.g., targeting thrombin or HIV-1 protease) .

- Bioconjugation : The -SO₂Cl group reacts with amines in peptides/proteins for fluorescent labeling or drug delivery systems .

Example : Analogous compounds like 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride are used in covalent inhibitor design .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

- Stabilizers : Add molecular sieves (3Å) to absorb moisture .

- Lyophilization : For solid storage, pre-freeze at -80°C and lyophilize under high vacuum .

- Quality control : Monitor via Karl Fischer titration to ensure water content <0.1% .

Basic: How does the methylsulfonyl group influence the compound’s solubility and reactivity?

Answer:

- Solubility : Enhances polarity, making it soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in hydrocarbons .

- Reactivity : The -SO₂CH₃ group deactivates the aromatic ring, directing electrophilic substitutions to the para position relative to -SO₂Cl .

Advanced: What are the limitations of using this compound in multi-step syntheses, and how can they be addressed?

Answer:

- Hydrolysis sensitivity : Replace -SO₂Cl with stable intermediates (e.g., sulfonamides) early in synthetic sequences .

- Byproduct formation : Use scavengers (e.g., polymer-bound amines) to trap excess reagents .

Alternative routes : Employ flow chemistry to isolate reactive intermediates and improve scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。